Methyl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
methyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKYAZZFFNYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165731 | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-45-5 | |
| Record name | Benzenesulfonic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Methanol
The most straightforward method involves the reaction of 4-chlorobenzenesulfonyl chloride with methanol under basic conditions. This nucleophilic substitution leverages the electrophilicity of the sulfonyl chloride group, with pyridine or triethylamine often employed to neutralize HCl byproducts. For instance, a protocol using pyridine in chloroform at 20°C for 5 hours achieved a 91.93% yield. The molar ratio of 4-chlorobenzenesulfonyl chloride to methanol is typically 1:2–5, with excess methanol ensuring complete conversion.
Optimization Insights
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Catalyst Impact : Substituting pyridine with DMAP (4-dimethylaminopyridine) and DIEA (N-ethyl-N,N-diisopropylamine) in acetonitrile at 0–5°C reduced reaction time to 2 hours while maintaining a 91.93% yield.
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Solvent Effects : Polar aprotic solvents like acetonitrile enhance reaction rates compared to chloroform, as evidenced by a 15% reduction in reaction time under similar conditions.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-ClC₆H₄SO₂Cl + CH₃OH | Pyridine | Chloroform | 20 | 5 | 91.93 |
| 4-ClC₆H₄SO₂Cl + CH₃OH | DMAP/DIEA | Acetonitrile | 0–5 | 2 | 91.93 |
Modern Catalytic Approaches
Palladium-Catalyzed Coupling Reactions
Recent advances employ palladium catalysts to facilitate coupling reactions between aryl halides and sulfonate esters. A notable example uses bis(benzonitrile)palladium(II) dichloride with tributylphosphine in 1,4-dioxane at 90°C under argon, achieving a 98.7% yield. This method is particularly advantageous for synthesizing derivatives with complex aryl groups.
Mechanistic Considerations
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the sulfonate precursor. Sodium carbonate acts as a base, neutralizing HX byproducts and driving the reaction to completion.
Photochemical Synthesis
A photochemical method developed by the Royal Society of Chemistry utilizes blue LED irradiation to activate the reaction between 4-chlorobenzenesulfonyl chloride and methanol. The system employs 1,10-phenanthroline and sodium acetate in sulfuric acid, achieving a quantum yield of 0.85 after 4 hours. This approach minimizes thermal degradation and is scalable for continuous-flow systems.
Key Parameters
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Light Intensity : 450 nm LEDs optimal for exciting the catalyst-solvent complex.
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Reactor Design : Microfluidic channels enhance photon penetration and reduce side reactions.
Industrial-Scale Production Techniques
Continuous-Flow Reactor Systems
Industrial protocols prioritize throughput and safety. A continuous-flow setup with in-line HCl scrubbing achieves a 95% yield at 50°C, processing 1.2 kg/h of 4-chlorobenzenesulfonyl chloride. Methanol is introduced in a 3:1 molar excess to suppress dimerization.
Economic and Environmental Metrics
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E-Factor : 0.8 (kg waste/kg product), outperforming batch methods (E-Factor 1.5).
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Energy Use : 15 kWh/kg, reduced by 40% compared to thermal methods.
Purification and Characterization
Distillation and Crystallization
Post-synthesis, methyl 4-chlorobenzenesulfonate is purified via fractional distillation under reduced pressure (25 mmHg, 80–85°C). Crystallization from hexane yields >99% purity, as confirmed by HPLC.
Analytical Data
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¹H NMR (CDCl₃): δ 7.75 (d, 2H), 7.53 (s, 1H), 7.45 (d, 2H), 3.36 (s, 3H, OCH₃).
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¹³C NMR : 148.5 (SO₃), 137.7 (C-Cl), 127.6–124.8 (aryl), 56.2 (OCH₃).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Esterification | 91.93 | 99.1 | High | Moderate (solvent use) |
| Palladium-Catalyzed | 98.7 | 98.5 | Moderate | Low (catalyst reuse) |
| Photochemical | 85 | 99.0 | Emerging | Low (energy-efficient) |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester .
Scientific Research Applications
Organic Synthesis
Methyl 4-chlorobenzenesulfonate is primarily used as a reagent in organic synthesis due to its electrophilic properties. It serves as a sulfonate ester that can facilitate nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, this compound acts as an excellent leaving group. The sulfonate group enhances the electrophilicity of the carbon atom bonded to it, making it susceptible to attack by nucleophiles.
Example Reaction:
This reaction is particularly useful in synthesizing aryl sulfonamides and other derivatives that are important in medicinal chemistry.
Pharmaceutical Applications
This compound has significant relevance in pharmaceutical research, particularly in the development of drug candidates.
Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound can be synthesized to create antimicrobial agents. For instance, compounds derived from this sulfonate have shown activity against various bacterial strains, making them potential candidates for antibiotic development .
Drug Development
In a study published in MDPI, it was demonstrated that this compound can be utilized in the synthesis of novel compounds that target specific biological pathways, thereby aiding in drug discovery processes .
Material Science
This compound is also utilized in the field of material science for the modification of polymers.
Polymer Chemistry
The compound can be used to modify existing polymers to enhance their properties or introduce new functionalities. For example, it can be employed in the synthesis of sulfonated polymers which exhibit improved thermal and mechanical properties .
Case Study 1: Synthesis of Aryl Sulfonamides
A study conducted on the synthesis of aryl sulfonamides using this compound demonstrated high yields and purity levels when reacting with various amines under optimized conditions. The results showed that the reaction conditions could be adjusted to favor specific products, which is critical for tailoring pharmacological properties .
Case Study 2: Antimicrobial Activity Assessment
Another case study investigated derivatives synthesized from this compound for their antimicrobial properties. The compounds were tested against a range of pathogens, revealing significant activity that supports further development into therapeutic agents .
Mechanism of Action
The mechanism of action of methyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify molecular structures .
Comparison with Similar Compounds
Structural Analogues: Alkyl vs. Aryl Esters
Methyl 4-chlorobenzenesulfonate belongs to the broader class of 4-chlorobenzenesulfonate esters. Key comparisons include:
a) Phenyl 4-Chlorobenzenesulfonate (1a)
- Structure : Aryl ester with a phenyl group instead of methyl.
- Reactivity: Aryl esters like 1a are less reactive in nucleophilic substitution due to poorer leaving group ability (phenoxide vs. methoxide). They are often used in cross-coupling reactions, such as iron-catalyzed couplings with alkyl Grignard reagents .
- Applications : Intermediate in synthesizing biaryl ethers and pharmaceuticals .
b) Substituted Aryl Esters (1b–1f)
- Examples : 4-(tert-Butyl)phenyl, 4-methoxyphenyl, and 2,6-dimethylphenyl derivatives .
- Steric and Electronic Effects : Bulky substituents (e.g., tert-butyl) hinder reactivity, while electron-donating groups (e.g., methoxy) enhance stability in electrophilic environments .
c) Fluorescent Derivatives (DiD)
- Structure : 1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine 4-chlorobenzenesulfonate salt (DiD).
- Applications: Lipid-soluble dye for nanoparticle labeling in biomedical imaging. The 4-chlorobenzenesulfonate group improves solubility in hydrophobic matrices .
- Comparison : Unlike methyl esters, DiD’s large fluorophore enables membrane integration and tracking in cellular studies .
Physical and Chemical Properties
| Property | This compound | Phenyl 4-Chlorobenzenesulfonate (1a) | DiD-Labeled Nanoparticles |
|---|---|---|---|
| Solubility | Polar organic solvents | Moderate in acetone/DMSO | Hydrophobic matrices |
| Thermal Stability | Moderate (decomposes >150°C) | Higher (aryl group stability) | Stable up to 80°C |
| Reactivity | High (methoxide leaving group) | Low (phenoxide leaving group) | Non-reactive (label) |
| Applications | Synthetic intermediate | Cross-coupling reactions | Biomedical imaging |
Biological Activity
Methyl 4-chlorobenzenesulfonate (CAS Number: 15481-45-5) is a sulfonate compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, antifungal, and antiviral research. This article provides an overview of its biological activity, including relevant data tables and case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClOS |
| Molecular Weight | 206.65 g/mol |
| Density | 1.382 g/cm³ |
| Boiling Point | 298.3 °C |
| Flash Point | 134.2 °C |
Antibacterial Activity
Research has shown that compounds containing the sulfonate moiety, like this compound, exhibit significant antibacterial properties. A study evaluated various derivatives against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), demonstrating that compounds with sulfonate groups had superior activity compared to other functional groups.
Key Findings:
- EC Values : The most effective derivatives had EC values ranging from 50.1 to 112.5 µM against Xoo, outperforming established antibacterial agents like bismerthiazol (253.5 µM) and thiodiazole copper (467.4 µM) .
- In Vivo Activity : In vivo tests showed that certain derivatives provided up to 68.6% protection against rice bacterial leaf blight, indicating their potential as agricultural biopesticides .
Antifungal Activity
This compound has also been investigated for its antifungal properties. A study synthesized novel pyrazolecarbamide derivatives containing sulfonate fragments and assessed their efficacy against various fungal strains.
Antifungal Efficacy Data:
- Compounds demonstrated varying levels of activity against Colletotrichum camelliae, with some achieving significant inhibition at concentrations as low as 0.45 mg/L .
Antiviral Activity
The antiviral potential of this compound was evaluated in studies focusing on its effects against Tobacco Mosaic Virus (TMV). Results indicated that certain derivatives exhibited protective effects and curative capabilities.
Summary of Antiviral Effects:
- Curative Effect : Up to 45.9% for specific derivatives at a concentration of 500 mg/L.
- Protective Effect : Notable protective effects were observed, suggesting potential applications in crop protection against viral pathogens .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. The presence of the sulfonate group enhances its interaction with bacterial cell membranes, leading to increased efficacy.
Observations from SAR Studies:
- Compounds with smaller halogen substituents on the aromatic ring exhibited higher antibacterial activity than those with larger halogens.
- The sulfonate structure was crucial for improving inhibitory effects against both bacterial and fungal pathogens .
Case Studies
- Antibacterial Evaluation : A series of methyl-substituted benzenesulfonates were tested against plant pathogenic bacteria, revealing that this compound derivatives consistently showed lower EC values compared to controls.
- Fungal Inhibition : In laboratory conditions, derivatives were tested for their ability to inhibit fungal growth, leading to significant findings regarding their potential as agricultural fungicides.
Q & A
Q. What are the optimal methods for synthesizing methyl 4-chlorobenzenesulfonate, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via esterification of 4-chlorobenzenesulfonic acid with methanol under acidic conditions. Key parameters include:
- Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) are commonly used to activate the sulfonic acid group.
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis of the sulfonate ester.
For yield optimization, monitor reaction progress via TLC or HPLC and use stoichiometric excess of methanol (1.5–2.0 equivalents). Purification via recrystallization (e.g., using ethyl acetate/hexane) improves purity .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound and its derivatives?
- ¹H NMR : The methyl ester group typically resonates at δ 3.0–3.5 ppm. Aromatic protons adjacent to the sulfonate group show deshielding (δ 7.5–8.2 ppm).
- ¹³C NMR : The sulfonate ester carbon appears at δ 45–50 ppm, while the carbonyl carbon (C=O) is absent, distinguishing it from carboxylic esters.
- IR : Strong S=O stretching vibrations at 1170–1200 cm⁻¹ and 1350–1380 cm⁻¹ confirm the sulfonate group.
Example data for derivatives (e.g., antipyrine-based sulfonates):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Compound 7 | 3.2 (s, CH₃), 7.8–8.1 (Ar-H) | 45.5 (SO₃CH₃), 160 (C=N) | 1175, 1360 (S=O) |
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Moisture sensitivity : Hydrolysis to 4-chlorobenzenesulfonic acid occurs in aqueous or humid environments. Store under inert gas (N₂/Ar) in sealed containers.
- Temperature : Stable at ≤4°C for long-term storage. Avoid exposure to light to prevent photodegradation.
- Compatibility : Use glass or PTFE containers; avoid metals (e.g., Al, Fe) that may catalyze decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?
Discrepancies in chemical shifts often arise from:
- Solvent effects : Compare data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Dynamic equilibria : Use variable-temperature NMR to detect tautomerism (e.g., imine-enamine shifts in antipyrine derivatives).
- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals. For example, in compound 8 , cross-peaks in HSQC confirmed assignments of methoxy (δ 3.8 ppm) and imine (δ 8.4 ppm) groups.
Q. What are the environmental degradation pathways of this compound, and how can microbial strains be leveraged for bioremediation?
Pseudomonas aeruginosa RW41 mineralizes 4-chlorobenzenesulfonate via the chlorocatechol pathway:
Desulfonation : Initial cleavage of the sulfonate group by dioxygenases.
Dechlorination : Enzymatic removal of chlorine via hydrolytic or reductive mechanisms.
Ring cleavage : Catechol 1,2-dioxygenase opens the aromatic ring, yielding intermediates for the TCA cycle.
For bioremediation, optimize bacterial growth conditions (pH 7.0, 30°C) and supplement with co-substrates (e.g., glucose) to enhance degradation rates .
Q. What challenges arise in crystallographic refinement of this compound complexes, and how can SHELX programs address them?
- Disorder in sulfonate groups : Use SHELXL restraints (e.g., DFIX, SADI) to model split positions.
- Twinned crystals : Apply TWIN/BASF commands in SHELXL to refine twin laws.
- High-resolution data : SHELXPRO integrates solvent masking and anisotropic displacement parameter (ADP) refinement for macromolecular complexes. For example, tri-palladium complexes stabilized by 4-chlorobenzenesulfonate (compound 5) were resolved using SHELXD for phasing and SHELXL for refinement .
Q. How can this compound be applied in coordination chemistry or material science?
- Coordination complexes : The sulfonate group acts as a counterion in stabilizing cationic metal clusters (e.g., [Pd₃]⁺ complexes). ESI-MS and XPS confirm charge balance and bonding modes .
- Fluorescent dyes : 4-Chlorobenzenesulfonate salts (e.g., DiD dye) exhibit redshifted absorption/emission (λₐᵦₛ = 644 nm, λₑₘ = 665 nm), enabling multicolor imaging in lipid membranes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
